
methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate
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Overview
Description
This compound is characterized by the presence of an anilino group and a phenylsulfonyl group attached to an acrylate backbone, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate typically involves the reaction of aniline with phenylsulfonyl chloride to form the intermediate phenylsulfonyl aniline. This intermediate is then reacted with methyl acrylate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The anilino group can be reduced to form corresponding amines.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions
Major Products:
Scientific Research Applications
Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The anilino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
- Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Comparison: The presence of both an anilino and a phenylsulfonyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of relevant literature.
Chemical Structure and Properties
This compound is characterized by an acrylate backbone with an anilino group and a phenylsulfonyl moiety. Its chemical structure allows for various interactions that are critical for its biological activity.
Property | Value |
---|---|
IUPAC Name | methyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate |
Molecular Formula | C16H15NO4S |
Molecular Weight | 315.36 g/mol |
The primary mechanism of action for this compound involves its interaction with the cytochrome b-c1 complex within the mitochondrial electron transport chain. This interaction may influence ATP production, which is vital for cellular energy metabolism. Specific biochemical pathways affected include:
- Inhibition of ATP production : By targeting the cytochrome b-c1 complex, this compound may disrupt normal mitochondrial function, potentially leading to altered energy metabolism in cells.
- Potential anti-inflammatory effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, which could be attributed to their ability to modulate cellular signaling pathways.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural components, which may interact with key regulatory proteins involved in cell survival pathways.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production, and its inhibition is sought after in treatments for hyperpigmentation disorders. Analog compounds related to this compound have demonstrated significant tyrosinase inhibitory activity, making them candidates for further development in dermatological applications .
Case Studies and Research Findings
- Cell-Based Studies : In experiments using B16F10 melanoma cells, analogs of this compound were shown to effectively inhibit melanin production by reducing intracellular tyrosinase activity. The most potent analog exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid .
- Cytotoxicity Assessments : In toxicity studies, certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for further therapeutic exploration .
Pharmacokinetics
The pharmacokinetic properties of this compound remain largely uncharacterized. However, understanding its absorption, distribution, metabolism, and excretion (ADME) will be critical for evaluating its potential as a therapeutic agent.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate, and how are stereochemical outcomes controlled?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Acylation of aniline derivatives : Reacting aniline with phenylsulfonyl acrylate precursors under controlled conditions. For example, acylation using substituted benzoyl chlorides (e.g., 4-chloro-benzoyl chloride) in non-polar solvents like chloroform can yield the desired stereochemistry .
- Stereochemical control : The (2Z)-configuration is stabilized by intramolecular hydrogen bonding between the anilino NH and the sulfonyl oxygen, as observed in analogous acrylate derivatives. Solvent polarity and reaction temperature are critical for minimizing isomerization .
- Validation : Monitor reaction progress via TLC or HPLC (using protocols similar to quercetin silylation optimization in ) to confirm intermediate formation .
Q. Basic: How can spectroscopic and crystallographic techniques be integrated to characterize this compound?
Methodological Answer:
- NMR and IR spectroscopy : Assign the (Z)-configuration using 1H-NMR coupling constants (e.g., J2,3 < 12 Hz for Z-isomers) and IR stretches for sulfonyl (1150–1250 cm−1) and acrylate carbonyl (1700–1750 cm−1) groups .
- X-ray crystallography : Use single-crystal X-ray diffraction (as in ) to resolve ambiguities. Refinement with SHELXTL software and hydrogen-bonding analysis (e.g., N–H···O interactions) confirm molecular packing and stability .
- Cross-validation : Compare experimental data with computational models (DFT) for bond-length and angle consistency .
Q. Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disorder?
Methodological Answer:
- Data collection optimization : Use high-resolution SMART/SAINT detectors (as in ) to improve data quality. Ensure cryocooling (100 K) minimizes thermal motion artifacts .
- Refinement strategies : Apply anisotropic displacement parameters for non-H atoms and constrain disordered regions (e.g., phenyl rings) using SHELXTL’s SIMU/DELU commands .
- Validation tools : Check for outliers using Rfree-factor analysis and PLATON’s ADDSYM to detect missed symmetry .
Q. Advanced: What experimental design principles (DoE) are applicable to optimize the synthesis yield and purity?
Methodological Answer:
- Flow chemistry integration : Adapt methods from diphenyldiazomethane synthesis () using continuous-flow reactors to enhance reproducibility and reduce side reactions.
- Parameter screening : Use fractional factorial designs to test variables (temperature, stoichiometry, catalyst loading). For example, a 23 factorial design can identify critical factors affecting yield .
- Response surface modeling : Apply central composite designs (CCD) to refine optimal conditions, validated via HPLC purity checks .
Q. Basic: What role do the phenylsulfonyl and anilino substituents play in the compound’s reactivity and stability?
Methodological Answer:
- Electron-withdrawing effects : The phenylsulfonyl group stabilizes the acrylate’s electron-deficient double bond, directing nucleophilic attacks (e.g., Michael additions) to specific positions .
- Hydrogen-bonding networks : The anilino NH forms intramolecular bonds with sulfonyl oxygen, reducing hydrolysis susceptibility. This interaction is critical for solid-state stability, as shown in analogous crystal structures .
Q. Advanced: How should conflicting spectroscopic data (e.g., NMR vs. X-ray results) be analyzed?
Methodological Answer:
- Dynamic effects in solution : NMR may indicate rotational isomerism (e.g., hindered rotation of the sulfonyl group), while X-ray captures the static solid-state structure. Compare variable-temperature NMR (VT-NMR) with crystallographic data to reconcile discrepancies .
- Solvent interactions : Use DOSY NMR to assess aggregation effects in solution that may alter observed chemical shifts .
Q. Advanced: What strategies are effective for analyzing degradation products under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and humidity. Monitor via LC-MS (using protocols in ) to identify hydrolysis (e.g., ester cleavage) or oxidation products .
- Stabilization approaches : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2), as suggested by safety data in .
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)15(12-17-13-8-4-2-5-9-13)22(19,20)14-10-6-3-7-11-14/h2-12,17H,1H3/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQZEMKJMMVIE-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.